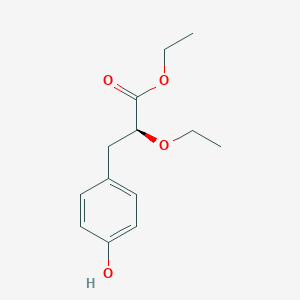

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Vue d'ensemble

Description

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is an organic compound with a complex structure that includes an ethoxy group, a hydroxy-phenyl group, and a propionic acid ethyl ester moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: Formation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy-phenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: A structurally similar compound with different substituents on the phenyl ring.

2-Methoxyphenols derivatives: Compounds with similar phenolic structures but different functional groups.

Uniqueness

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Activité Biologique

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, also known as S-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique combination of functional groups, which include an ethoxy group and a hydroxyphenyl moiety. This structure is believed to confer specific reactivity and biological properties that are currently under investigation.

Target and Mode of Action

The primary molecular targets of this compound are not yet fully elucidated. However, it is hypothesized that the compound interacts with various cellular pathways, potentially affecting:

- Oxidative Stress Response : The hydroxy group may participate in redox reactions, influencing cellular oxidative stress levels.

- Cell Signaling Pathways : It may modulate pathways involved in metabolism and inflammation by interacting with specific receptors or enzymes.

Pharmacokinetics

Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is ongoing. Preliminary studies suggest that similar compounds exhibit marginal stability in aqueous environments, which could impact their bioavailability and therapeutic efficacy.

Antioxidant Properties

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. The compound's ability to scavenge reactive oxygen species (ROS) could imply benefits in conditions characterized by oxidative stress.

Anti-Diabetic Potential

Research indicates that this compound may serve as a precursor for developing Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which play a vital role in glucose and lipid metabolism. PPAR agonists are therapeutic targets for managing type 2 diabetes and metabolic disorders .

Case Studies and Research Findings

- Synthesis and Activity : A study synthesized this compound as part of a series aimed at creating dual PPARα/γ agonists. The findings demonstrated that certain derivatives exhibited improved potency against diabetic models .

- Polyphenolic Interactions : The compound's structural similarity to polyphenols suggests potential interactions with microbial flora in the gut, which may enhance its bioactivity through modulation of gut microbiota .

- Comparative Studies : Comparative analyses with other known antioxidants have shown that this compound exhibits comparable efficacy in scavenging ROS, indicating its potential as a therapeutic agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester, and what are the critical parameters affecting yield?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding propionic acid derivative using ethanol and a catalytic acid (e.g., sulfuric acid). Reaction optimization includes controlling temperature (reflux conditions) and stoichiometric ratios. Evidence from analogous esterification reactions shows yields depend on the purity of starting materials and removal of water to drive equilibrium . For regioselective ester formation, protecting groups may be required for the phenolic -OH group .

Q. What spectroscopic techniques are recommended to confirm chiral purity and structural integrity?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is ideal for enantiomeric excess (ee) determination. Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry by analyzing spatial interactions between the ethoxy group and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₈O₄, MW 238.28) .

Q. What storage conditions are optimal for maintaining compound stability?

- Methodological Answer : Store at 4°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the phenolic -OH group. Stability studies indicate no significant degradation under these conditions for ≥12 months .

Q. How is the compound utilized as a reference standard or intermediate in pharmacological research?

- Methodological Answer : Its structural similarity to tyrosine derivatives makes it a precursor for prodrugs targeting hydroxyaryl-containing enzymes. It is used in pharmacokinetic studies to evaluate esterase-mediated hydrolysis rates in vitro (e.g., liver microsomal assays) .

Advanced Research Questions

Q. How can selective hydrolysis of sulfonate esters be achieved without degrading the target ethyl ester group?

- Methodological Answer : Adjusting reaction pH to 7–8 reduces the hydrolysis rate of carboxylate esters by 3 orders of magnitude compared to sulfonate esters, which hydrolyze rapidly even at neutral pH. This selectivity allows complete removal of sulfonate contaminants while preserving the target ester .

Q. What strategies resolve contradictions in reported reaction yields for its synthesis?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., acetonitrile vs. THF), catalyst loading, and reaction time. For example, anhydrous conditions improve yields by minimizing competitive hydrolysis, as noted in esterification studies .

Q. How do solvent polarity and temperature influence enantiomeric excess during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing ee. Lower temperatures (0–5°C) reduce racemization risks during nucleophilic substitution. Monitoring via chiral HPLC at intermediate stages ensures stereochemical fidelity .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?

- Methodological Answer : Degradation products (e.g., free acid from ester hydrolysis or quinones from phenolic oxidation) require separation via reverse-phase HPLC with PDA/UV detection. LC-MS/MS identifies low-abundance byproducts, while forced degradation studies (e.g., 40°C/75% RH) establish stability-indicating methods .

Q. How does pH modulate the compound’s stability in aqueous buffers?

- Methodological Answer : At pH > 10, base-catalyzed ester hydrolysis dominates, with a half-life of <24 hours. At pH 4–6, acid-catalyzed cleavage of the ethoxy group occurs. Buffered solutions (pH 7.4, mimicking physiological conditions) are used to simulate in vivo stability .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for ester hydrolysis or electrophilic aromatic substitution. Parameters like Fukui indices identify nucleophilic/electrophilic sites, guiding synthetic modifications .

Q. Data Contradiction Analysis

Propriétés

IUPAC Name |

ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431204 | |

| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222555-06-8 | |

| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 222555-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.